3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE is a complex organic compound characterized by the presence of bromobenzoyl, aminophenyl, and piperidinosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-bromobenzoic acid with an appropriate amine to form the bromobenzoyl amide. This intermediate is then reacted with aminophenyl and piperidinosulfonyl derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a less oxidized state.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoyl compounds.
Scientific Research Applications
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidinosulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl group and exhibits similar biological activities.
Benzene and its derivatives: Structurally related compounds with aromatic rings that have diverse applications in chemistry and industry.
Uniqueness
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(PIPERIDINOSULFONYL)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromobenzoyl and piperidinosulfonyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H23BrN2O5S |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
[3-[(4-bromobenzoyl)amino]phenyl] 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23BrN2O5S/c26-20-12-10-18(11-13-20)24(29)27-21-7-5-8-22(17-21)33-25(30)19-6-4-9-23(16-19)34(31,32)28-14-2-1-3-15-28/h4-13,16-17H,1-3,14-15H2,(H,27,29) |
InChI Key |
SLRCWVSKJQEUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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